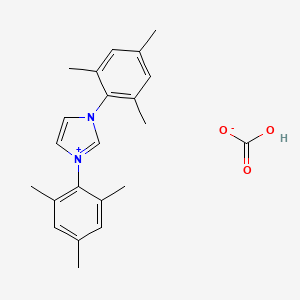
5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride” is a complex organic molecule. It contains an azidomethyl group (-CH2N3), a piperidine ring (a six-membered ring with one nitrogen atom), and an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom). The hydrochloride indicates that it is a salt of hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would be quite complex. It would contain a piperidine ring attached to an oxazole ring via a methylene bridge that also carries an azido group. The presence of the azido group could impart some interesting properties to the molecule, such as reactivity towards certain types of chemical reactions .Chemical Reactions Analysis
The azido group in the molecule is known to participate in a variety of reactions, including click reactions, which are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . The oxazole ring is aromatic and relatively stable but can participate in electrophilic substitution reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the azido group could influence its reactivity, while the hydrochloride salt form could affect its solubility .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has explored the synthesis and properties of oxazole derivatives, demonstrating their relevance in chemical synthesis. For example, the treatment of N-(2,2,2-trichloro-1-tosylethyl)dichloroacetamide with excess dimethylamine, piperidine, or morpholine yields substituted aminals of the oxazole series, showcasing the chemical versatility and potential of oxazole derivatives in synthesizing novel compounds with varying functional groups (R. N. Vyzhdak et al., 2005). Similarly, the synthesis of 1-Isocyanomethyl azoles demonstrates the capacity to create structurally diverse compounds from azoles, which are pivotal in medicinal chemistry due to their biological activities (H. Saikachi et al., 1983).
Biological Activities
The exploration of biological activities of oxazole derivatives and related compounds is a significant aspect of scientific research. Compounds with oxazole and piperidine structures have been synthesized and found to exhibit strong antimicrobial activity, indicating their potential as novel antimicrobial agents. This includes studies on new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, which showed promising antimicrobial effects (K. Krolenko et al., 2016). Such findings underscore the importance of these compounds in developing new antimicrobial agents.
Medicinal Chemistry Applications
Oxazole derivatives are also explored for their potential in medicinal chemistry. The assembly of structurally diverse small and simple 5-aminomethylene derivatives of 2,4-thiazolidinediones, using drug-like molecules bearing a 2° amine functionality such as piperidine, indicates a targeted approach to enhance biological activities. These compounds were found to have antibacterial activity, with those bearing pyridine or piperazine moieties showing good to excellent antibacterial activity, demonstrating their potential in medicinal applications (S. Mohanty et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O.ClH/c10-14-12-6-8-5-9(13-15-8)7-1-3-11-4-2-7;/h5,7,11H,1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOPBOPCENOPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)CN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2878623.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2878627.png)
![2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2878628.png)

![8-(3-chloro-4-methylphenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878630.png)

![N-butyl-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2878634.png)

![(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2878637.png)

![5-Bromo-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2878640.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)
